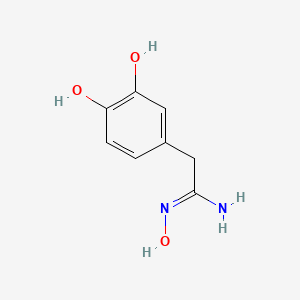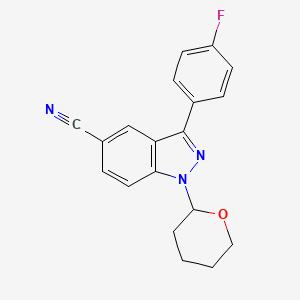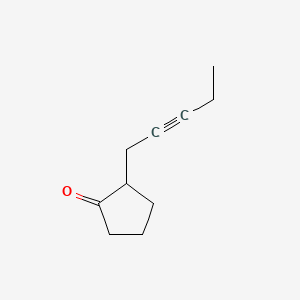
2-(Pent-2-ynyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-2-ynyl)cyclopentan-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentanone derivative with a pent-2-ynyl substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one can be achieved through a multi-step process. One common method involves the reaction of pent-2-yne with methyl acrylate to form 2-(Pent-2-ynyl)prop-2-enoate. This intermediate is then subjected to heating and reaction with phosgene to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-2-ynyl)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the α-β unsaturated ketone.
Michael Reaction: A type of conjugate addition where a carbanion or another nucleophile adds to an α-β unsaturated carbonyl compound.
Diels-Alder Reaction: This compound can act as a dienophile in cycloaddition reactions with dienes.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.
Michael Reaction: Typically involves the use of bases such as potassium carbonate or amines.
Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the Michael reaction with silyl enol ethers can yield β-substituted cyclopentanones.
Wissenschaftliche Forschungsanwendungen
2-(Pent-2-ynyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(Pent-2-ynyl)cyclopentan-1-one involves its interaction with molecular targets through its α-β unsaturated ketone moiety. This allows it to participate in conjugate addition reactions, forming covalent bonds with nucleophiles. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: Another α-β unsaturated ketone with similar reactivity but lacks the pent-2-ynyl substituent.
Cyclopentanone: The parent compound without the α-β unsaturation or the pent-2-ynyl group.
2-(2-Pentynyl)cyclopentanone: A closely related compound with a similar structure but different substituent positioning.
Uniqueness
2-(Pent-2-ynyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the pent-2-ynyl group can influence its chemical behavior and interactions, making it valuable for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
57026-62-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-pent-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2,5-8H2,1H3 |
InChI-Schlüssel |
LEILLIRFSQTRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCC1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



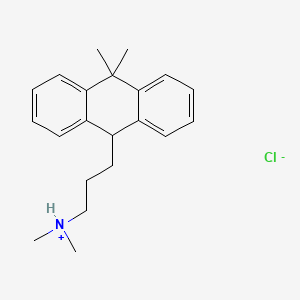



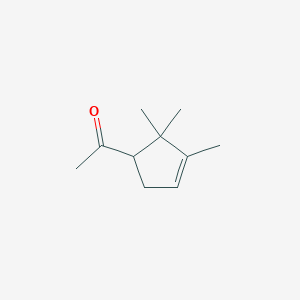
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




